5-(Methylsulfonyl)pyrimidin-4-amine
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Overview
Description
5-(Methylsulfonyl)pyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pyrimidin-4-amine typically involves the reaction of 5-(benzyloxy)pyrimidin-4-amine with diethyl 2-(ethoxymethylene)malonate, followed by elimination of an ethanol molecule to yield the desired product . Another method involves the reaction of 5-methoxypyrimidin-4-amine with similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrimidine compounds .
Scientific Research Applications
5-(Methylsulfonyl)pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)pyrimidin-4-amine involves the inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition reduces the production of prostaglandin E2, a key mediator of inflammation . The compound interacts with the active site of the enzyme, preventing its catalytic activity and thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Methylsulfonyl)pyrimidin-4-amine include:
- 5-(Benzyloxy)pyrimidin-4-amine
- 5-Methoxypyrimidin-4-amine
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its specific methylsulfonyl group, which imparts unique chemical reactivity and biological activity. This group enhances the compound’s ability to inhibit cyclooxygenase enzymes, making it a promising candidate for anti-inflammatory and anticancer research .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
5-methylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C5H7N3O2S/c1-11(9,10)4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8) |
InChI Key |
PCRRCSHVWPGQBX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CN=C1N |
Origin of Product |
United States |
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